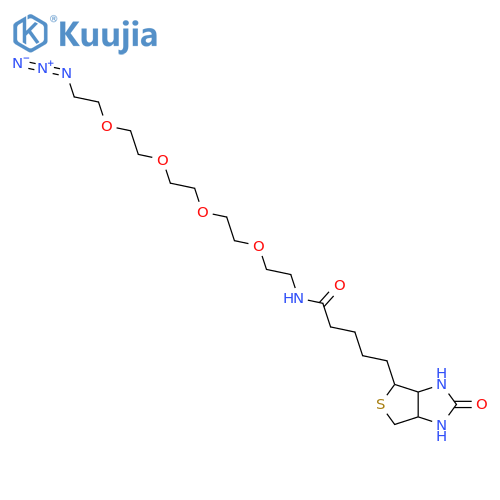Cas no 1309649-57-7 (Biotin-PEG4-azide)

Biotin-PEG4-azide structure
商品名:Biotin-PEG4-azide
CAS番号:1309649-57-7
MF:C20H36N6O6S
メガワット:488.60144329071
MDL:MFCD27977501
CID:2952986
PubChem ID:354334342
Biotin-PEG4-azide 化学的及び物理的性質
名前と識別子
-
- Biotin-PEG<sub>4</sub>-Azide
- N-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]biotinamide
- Biotin-PEG4-azide,Biotin-PEG4-N3
- 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]pentanamide
- N-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-
- Biotin-PEG4-azide
- HY-140910
- Biotin-PEG4-Azide (2mg*5)
- B5546
- B6266
- DA-51154
- AKOS040743040
- BP-22119
- CS-0114464
- 1309649-57-7
- C70647
- MFCD27977501
- SCHEMBL21151109
-
- MDL: MFCD27977501
- インチ: 1S/C20H36N6O6S/c21-26-23-6-8-30-10-12-32-14-13-31-11-9-29-7-5-22-18(27)4-2-1-3-17-19-16(15-33-17)24-20(28)25-19/h16-17,19H,1-15H2,(H,22,27)(H2,24,25,28)
- InChIKey: PVEHVEYAPUNCCP-UHFFFAOYSA-N
- ほほえんだ: S1CC2C(C1CCCCC(NCCOCCOCCOCCOCCN=[N+]=[N-])=O)NC(N2)=O
計算された属性
- せいみつぶんしりょう: 488.24170406 g/mol
- どういたいしつりょう: 488.24170406 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 9
- 重原子数: 33
- 回転可能化学結合数: 20
- 複雑さ: 624
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 147
- ぶんしりょう: 488.6
じっけんとくせい
- ゆうかいてん: 102.0 to 106.0 deg-C
Biotin-PEG4-azide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B390633-2.5mg |
Biotin-PEG4-Azide |
1309649-57-7 | 2.5mg |
$ 50.00 | 2022-06-07 | ||
| MedChemExpress | HY-140910-25mg |
Biotin-PEG4-azide |
1309649-57-7 | 99.75% | 25mg |
¥700 | 2024-05-24 | |
| MedChemExpress | HY-140910-100mg |
Biotin-PEG4-azide |
1309649-57-7 | 99.75% | 100mg |
¥1800 | 2024-05-24 | |
| Advanced ChemBlocks | T94956-100MG |
Biotin-PEG4-CH2CH2N3 |
1309649-57-7 | 95% | 100MG |
$220 | 2023-09-15 | |
| Advanced ChemBlocks | T94956-250MG |
Biotin-PEG4-CH2CH2N3 |
1309649-57-7 | 95% | 250MG |
$355 | 2023-09-15 | |
| eNovation Chemicals LLC | Y1262062-250mg |
Biotin-PEG4-Azide |
1309649-57-7 | 95% | 250mg |
$390 | 2024-06-06 | |
| TRC | B390633-25mg |
Biotin-PEG4-Azide |
1309649-57-7 | 25mg |
$ 185.00 | 2022-06-07 | ||
| XI AN KANG FU NUO Biotechnology Co., Ltd. | BBBE-11-500mg |
Biotin-PEG4-azide |
1309649-57-7 | >98.00% | 500mg |
¥2000.0 | 2023-09-19 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY234383-1g |
Biotin-PEG4-Azide |
1309649-57-7 | ≥96% | 1g |
¥9000.00 | 2024-07-09 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5546-100MG |
Biotin-PEG4-Azide |
1309649-57-7 | >96.0%(HPLC) | 100mg |
¥2250.00 | 2024-04-17 |
Biotin-PEG4-azide 関連文献
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
1309649-57-7 (Biotin-PEG4-azide) 関連製品
- 4964-69-6(5-Chloroquinaldine)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1309649-57-7)Biotin-PEG4-azide

清らかである:99%
はかる:1g
価格 ($):1128.0